molecular formula C10H11BrO2 B028180 2-[4-(Bromomethyl)phenyl]propanoic acid CAS No. 111128-12-2

2-[4-(Bromomethyl)phenyl]propanoic acid

Cat. No. B028180
CAS RN: 111128-12-2
M. Wt: 243.1 g/mol
InChI Key: QQXBRVQJMKBAOZ-UHFFFAOYSA-N
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Description

“2-[4-(Bromomethyl)phenyl]propanoic acid” is a propionic acid derivative . It is a key intermediate for the synthesis of loxoprofen sodium, a nonsteroidal anti-inflammatory drug .


Molecular Structure Analysis

The molecular formula of “2-[4-(Bromomethyl)phenyl]propanoic acid” is C10H11BrO2 . The InChI Key is QQXBRVQJMKBAOZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The melting point of “2-[4-(Bromomethyl)phenyl]propanoic acid” is 126°C to 130°C . Its enthalpy of vaporization at boiling point (421.15K) is 36.363kjoule/mol and density at 25°C is 1.4212g/ml .

Scientific Research Applications

Comprehensive Analysis of 2-[4-(Bromomethyl)phenyl]propanoic Acid Applications

2-[4-(Bromomethyl)phenyl]propanoic acid, also known as 2-(4-(Bromomethyl)phenyl)propanoic acid, is a propionic acid derivative with the molecular formula

C10H11BrO2 C_{10}H_{11}BrO_{2} C10​H11​BrO2​

and a molecular weight of 243.10 g/mol . It has a melting point of 126-130 °C and is primarily used in scientific research for its versatile applications. Below is a detailed analysis of its unique applications in various fields of scientific research.

Synthesis of Anti-inflammatory Drugs: One of the primary applications of this compound is in the synthesis of loxoprofen sodium, a nonsteroidal anti-inflammatory drug (NSAID) . Loxoprofen is used to treat conditions like arthritis, dysmenorrhea, and fever due to its analgesic and antipyretic properties.

Intermediate in Organic Synthesis: The bromomethyl group in the compound acts as a good leaving group, making it a valuable intermediate in organic synthesis . It can be used to introduce a propionic acid moiety into larger molecules, which is a common structural component in various pharmaceuticals.

Material Science Research: In material science, this compound can be utilized to modify surface properties of materials. Its ability to bind to different substrates makes it useful in creating specialized coatings that can impart desired characteristics like hydrophobicity or increased durability.

Analytical Chemistry: The compound’s distinct chemical structure allows it to serve as a standard or reference material in chromatographic analysis . It helps in the identification and quantification of similar compounds in complex mixtures.

Enthalpy of Vaporization Studies: The enthalpy of vaporization of 2-[4-(Bromomethyl)phenyl]propanoic acid at its boiling point has been measured, providing valuable data for thermodynamic studies . This information is crucial for understanding the phase transitions and stability of the compound under various conditions.

Density Measurement Reference: With a known density at 25°C, this compound serves as a reference for calibrating equipment used in density measurements . Accurate density measurement is essential in many research and industrial processes.

Hazardous Material Handling: The compound is classified under skin corrosion category 1B, indicating its corrosive nature . Research into safe handling and storage of such materials is vital for laboratory safety and environmental protection.

Safety and Hazards

This compound is classified as a corrosive solid, acidic, organic, N.O.S. It causes severe skin burns and eye damage . It is recommended to avoid direct contact with the substance and ensure sufficient ventilation of the area .

Mechanism of Action

Target of Action

It is a key intermediate for the synthesis of loxoprofen sodium , a nonsteroidal anti-inflammatory drug (NSAID). NSAIDs typically work by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the production of prostaglandins that mediate pain and inflammation.

Action Environment

It is generally recommended to handle and store such compounds in a well-ventilated area, away from ignition sources, and to avoid personal contact, including inhalation .

properties

IUPAC Name

2-[4-(bromomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXBRVQJMKBAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370064
Record name 2-[4-(Bromomethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Bromomethyl)phenyl]propanoic acid

CAS RN

111128-12-2
Record name 2-[4-(Bromomethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(Bromomethyl)phenyl]propionic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-[4-(Bromomethyl)phenyl]propanoic acid in the synthesis of Loxoprofen Sodium?

A1: 2-[4-(Bromomethyl)phenyl]propanoic acid serves as a crucial intermediate in the synthesis of Loxoprofen Sodium. [] The research paper outlines a novel synthetic route for Loxoprofen Sodium, a non-steroidal anti-inflammatory drug (NSAID). In this process, 2-[4-(Bromomethyl)phenyl]propanoic acid reacts with 2-ethoxycarbonyl-cyclopentanone, followed by sodium hydroxide treatment and decarboxylation, ultimately yielding Loxoprofen Sodium.

Q2: Can you elaborate on the specific reaction involving 2-[4-(Bromomethyl)phenyl]propanoic acid and its contribution to the overall synthesis?

A2: The research highlights the reaction of 2-[4-(Bromomethyl)phenyl]propanoic acid with 2-ethoxycarbonyl-cyclopentanone. [] This reaction is facilitated by sodium hydroxide and leads to decarboxylation, resulting in the formation of the desired Loxoprofen Sodium. This specific step is pivotal as it introduces the cyclopentanone moiety, a key structural feature of Loxoprofen Sodium, into the molecule.

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